molecular formula C14H9NO2 B3388991 3-(4-formylphenoxy)Benzonitrile CAS No. 90208-22-3

3-(4-formylphenoxy)Benzonitrile

Cat. No. B3388991
Key on ui cas rn: 90208-22-3
M. Wt: 223.23 g/mol
InChI Key: VKFCACSYPRATBI-UHFFFAOYSA-N
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Patent
US07858646B2

Procedure details

The title compound is prepared essentially as described in Preparation 1 substituting 4-fluorobenzaldehyde (0.85 mL, 8.06 mmol) for 3-hydroxybenzyl alcohol and 3-hydroxybenzonitrile (1.06 g, 8.86 mmol) for 6-chloronicotinitrile. Yield (0.90 g, 50%); 1H NMR (CDCl3) 10.01 (s, 1H), 7.95 (d, J=8.5 Hz, 2H), 7.58-7.52 (m, 2H), 7.39-7.34 (m, 2H), 7.14 (d, J=8.5 Hz, 2H).
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.OC1C=C(C=CC=1)CO.[OH:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[C:23]#[N:24].C1C(C#N)=CN=C(Cl)C=1>>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:19][C:20]2[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=2)[C:23]#[N:24])=[CH:3][CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
0.85 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
1.06 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=NC=C1C#N)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield (0.90 g, 50%)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OC=2C=C(C#N)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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